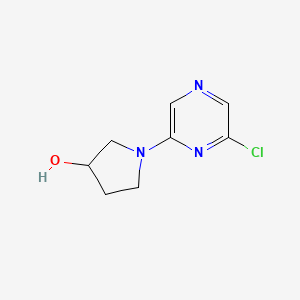

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFKCMOGRCBXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyrrolidin-3-ol Intermediate

(S)-Pyrrolidin-3-ol is a key intermediate for the target compound. Preparation methods include:

These methods ensure the availability of enantiomerically pure pyrrolidin-3-ol for subsequent coupling.

Attachment of Pyrrolidin-3-ol to 6-Chloropyrazine Core

The key step is the nucleophilic substitution of the 2-chloropyrazine derivative with pyrrolidin-3-ol. Typical conditions and findings include:

- Use of bases such as potassium carbonate or cesium carbonate to activate the nucleophile.

- Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

- Elevated temperatures (70–130°C) to facilitate substitution.

- Reaction times ranging from 4 to 12 hours.

Purification and Characterization

- Flash chromatography is the preferred method for purification, often using gradients of ethyl acetate/n-hexane or methanol/DCM.

- Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

- Final compounds are characterized by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and melting point analysis.

Detailed Research Findings from Literature

- A study reported the synthesis of 6-chloro-3-substituted pyrazin-2-amine derivatives, involving reflux in organic solvents, extraction, and purification by flash chromatography with ethyl acetate/hexane gradients.

- Reduction steps using lithium aluminum hydride (LAH) in tetrahydrofuran were employed to convert intermediates to pyrrolidinyl methanol derivatives, indicating the versatility of reduction in the synthetic route.

- The reaction of 6-chloropyrazine derivatives with pyrrolidin-3-ol under basic conditions in polar aprotic solvents is a reliable method to obtain the target compound with good yields and purity.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | (S)-Pyrrolidin-3-ol synthesis | NaBH4 reduction in diglyme, H2SO4, 80°C, 12 h | High | Purification by distillation |

| 2 | Nucleophilic substitution of 6-chloropyrazine with pyrrolidin-3-ol | K2CO3 or Cs2CO3, DMSO or THF, 70–130°C, 4–12 h | 70–90% | Purification by flash chromatography |

| 3 | Reduction of intermediates (if required) | LAH in THF, 0°C to RT, overnight | Moderate to high | Quench with NaOH, extract, purify |

| 4 | Final purification | Flash chromatography | - | Gradient solvents: EtOAc/hexane or MeOH/DCM |

Chemical Reactions Analysis

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazinyl ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazinyl derivatives.

Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₀ClN₃O

- Molecular Weight : 199.64 g/mol

- Structure : The compound features a chloro-substituted pyrazine ring linked to a pyrrolidin-3-ol moiety, which contributes to its unique chemical behavior and potential biological activity.

Medicinal Chemistry

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol has been studied for its potential therapeutic applications, particularly in:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that it may have the ability to inhibit tumor growth by interacting with specific cancer-related pathways.

The compound's biological activities are attributed to its structural features which allow it to interact with various molecular targets:

- Mechanism of Action : It may modulate enzyme activity or receptor interactions, influencing biochemical pathways related to cell signaling and metabolism.

Anticancer Research

In a study examining the anticancer effects of various pyrazine derivatives, this compound was found to significantly inhibit cell proliferation in vitro at concentrations as low as 0.01 µM. The study utilized multiple assays (MTT and SRB) to assess cell viability, revealing a dose-dependent increase in apoptosis rates among treated cells .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. Results indicated that it exhibited moderate antibacterial activity, suggesting potential for development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid

- Structure : Replaces pyrazine with pyridazine and substitutes the pyrrolidine hydroxyl with a carboxylic acid.

- Properties: The carboxylic acid enhances solubility but may reduce membrane permeability compared to the hydroxyl group.

- Applications : Carboxylic acid derivatives often serve as intermediates in medicinal chemistry for salt formation or prodrug strategies.

1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol

- Structure : Features a pyridazine core with a 2,5-dimethylphenyl substituent instead of chloropyrazine.

- Properties : The bulky aromatic group increases lipophilicity (LogP ~2.8 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility. Molecular weight: 269.34 g/mol .

- Biological Relevance : Similar pyrrolidin-3-ol derivatives have been explored in antiviral studies, where substituent bulkiness influences target binding .

Functional Group Modifications on the Pyrrolidine Ring

6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-ol

- Structure : Contains dual hydroxyl groups on both pyridazine and pyrrolidine rings.

- Properties : Enhanced hydrogen-bonding capacity (two hydroxyls) may improve target affinity but reduce metabolic stability. Molecular weight: 181.19 g/mol .

- Synthesis : Green chemistry approaches, as seen in related compounds, could optimize yield and purity .

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Structure: Replaces pyrazine with quinoxaline and introduces a lactam (2-one) group.

- Demonstrated antimicrobial activity in docking studies .

Stereochemical and Conformational Considerations

- Stereochemistry : highlights enantiomers (e.g., 1a (3R) vs. 1b (3S)) with distinct biological activities, underscoring the importance of chiral centers in pharmacological profiles .

- Ring Puckering : The Cremer-Pople parameters () quantify pyrrolidine ring distortion. The hydroxyl group in 1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol may stabilize a specific puckered conformation, optimizing receptor interactions .

Biological Activity

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol is a novel compound with a unique structural configuration that combines a pyrrolidine ring with a chloropyrazine moiety. Its molecular formula is C₈H₁₀ClN₃O, and it has a molecular weight of 199.64 g/mol. The hydroxyl group (-OH) at the third position of the pyrrolidine ring suggests potential biological activity, particularly in interactions with various biological targets.

Structure and Properties

The compound exhibits distinct properties due to its specific functional groups, which may confer unique biological activities compared to its analogs. The chloropyrazine moiety is notable for its electron-withdrawing characteristics, which can enhance binding affinities for biological targets.

Preliminary studies indicate that this compound may interact with receptors associated with cancer pathways, potentially inhibiting tumor growth or metastasis. It is hypothesized that the compound's binding affinity to specific receptors and enzymes involved in metabolic processes could provide insights into its pharmacokinetic properties and therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol | Similar pyrrolidine structure; different halogen position | Potential anti-cancer activity |

| 1-(5-Fluoropyrazin-2-yl)pyrrolidin-3-ol | Fluorine substitution instead of chlorine | Enhanced receptor binding affinity |

| 1-(2-Pyrazinyl)pyrrolidin-3-one | Lacks chlorine; contains carbonyl group | Different pharmacological profile |

| 1-(6-Bromopyrazin-2-yl)pyrrolidin-3-ol | Bromine instead of chlorine | Varied interaction with biological targets |

This table highlights how the unique combination of functional groups in this compound may lead to distinct biological activities compared to its analogs.

In Vitro Studies and Case Studies

Research on similar pyrazine compounds has demonstrated significant anticancer properties. For instance, studies have shown that certain pyrazine derivatives can inhibit protein tyrosine phosphatases, which are crucial in regulating cell proliferation and metabolism associated with cancer progression .

In one study, compounds were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The findings indicated that specific pyrazine derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Future Research Directions

Although current information on this compound is limited, potential areas for future research include:

- Mechanistic Studies : Investigating the exact mechanisms through which this compound interacts with biological targets.

- Pharmacokinetics : Understanding how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

- Therapeutic Applications : Exploring its potential as a therapeutic agent in oncology or other disease areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.